SDH Inhibitor Fungicide Scaffold
While n-Propyl-1H-pyrazole-1-carboxamide itself is an unsubstituted scaffold, its derivatives, particularly those with a diarylamine motif, have demonstrated exceptional antifungal potency. For example, the lead compound '1c' (a specific substituted pyrazole carboxamide) exhibits an EC50 of 0.005 mg/L against Rhizoctonia solani in vitro, which is 6.6-fold more potent than the commercial fungicide fluxapyroxad (EC50 = 0.033 mg/L) [1]. Furthermore, '1c' showed a lower IC50 (0.034 mg/L) for SDH enzyme inhibition compared to fluxapyroxad (0.037 mg/L) [1]. This underscores the value of the core scaffold as a starting point for creating highly active molecules, where proper functionalization yields compounds superior to established benchmarks.
| Evidence Dimension | In vitro Antifungal Activity (EC50) |
|---|---|
| Target Compound Data | Data Not Available for Unsubstituted Core |
| Comparator Or Baseline | Commercial Fungicide Fluxapyroxad: EC50 = 0.033 mg/L; Pyrazole Carboxamide Derivative '1c': EC50 = 0.005 mg/L |
| Quantified Difference | Derivative '1c' is 6.6-fold more potent than Fluxapyroxad |
| Conditions | In vitro assay against Rhizoctonia solani |
Why This Matters
This evidence validates the n-Propyl-1H-pyrazole-1-carboxamide scaffold as a critical platform for designing next-generation fungicides with the potential to significantly outperform current commercial standards.
- [1] Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors. (2022). Bioorganic & Medicinal Chemistry. Retrieved from https://www.infona.pl/resource/bwmeta1.element.elsevier-1ab012d4-25bf-35fd-8ee3-ba28086af3f4 View Source
